Lithium (3-fluoropyridin-2-YL)triisopropoxyborate

Description

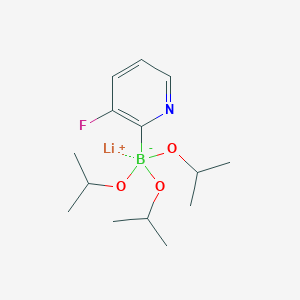

Lithium (3-fluoropyridin-2-yl)triisopropoxyborate (CAS 1048030-49-4) is a lithium borate salt with the molecular formula C₁₄H₂₄BFLiNO₃ and a molecular weight of 291.10 g/mol . Its structure features a fluorinated pyridyl group at the 3-position and a triisopropoxyborate anion coordinated to lithium. This compound is primarily utilized in cross-coupling reactions and organic synthesis due to its stability and reactivity under catalytic conditions .

Properties

IUPAC Name |

lithium;(3-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPFNFVFMYUBIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=C(C=CC=N1)F)(OC(C)C)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BFLiNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Lithiation-Borylation Strategy

The most widely reported method involves a one-pot lithiation and borylation sequence starting from 3-fluoro-2-iodopyridine. This approach mirrors methodologies developed for analogous pyridylborates.

Reagents and Conditions

- Lithiating Agent : Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi)

- Boron Source : Triisopropyl borate

- Solvent : Tetrahydrofuran (THF) at ≤-55°C

- Atmosphere : Inert nitrogen or argon

Stepwise Procedure

- Lithiation : 3-Fluoro-2-iodopyridine undergoes lithium-iodine exchange with LDA at -78°C, generating a nucleophilic pyridyllithium intermediate.

- Borylation : The lithiated species reacts with triisopropyl borate, forming the triisopropoxyborate complex.

- Quenching : The reaction is terminated with saturated ammonium chloride, followed by extraction and purification.

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -78°C to -55°C | Prevents side reactions (e.g., boroxine formation) |

| LDA Equiv. | 1.1–1.2 | Ensures complete lithiation |

| Reaction Time | 4–6 hours | Balances conversion vs. decomposition |

Industrial-scale adaptations employ continuous flow reactors to maintain low temperatures and improve mixing efficiency.

Alternative Methodologies

Halogen-Metal Exchange Followed by Transmetallation

A patent-derived approach for 2-fluoropyridine-4-boric acid synthesis provides a template for adapting to the 3-fluoropyridin-2-yl variant:

- Iodination : 3-Fluoropyridine reacts with iodine under LDA activation.

- Lithium-Halogen Exchange : n-BuLi substitutes iodine, forming 3-fluoro-2-lithiopyridine.

- Boration : Transmetallation with triisopropyl borate yields the target compound.

Advantages Over Direct Methods

- Higher regioselectivity for borate positioning

- Reduced protodeboronation due to steric shielding by isopropoxy groups

Yield Optimization Data

| Entry | Lithiating Agent | Borate Equiv. | Yield (%) |

|---|---|---|---|

| 1 | LDA | 1.2 | 68 |

| 2 | n-BuLi | 1.5 | 76 |

| 3 | LDA/n-BuLi Mix | 1.3 | 72 |

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

11B NMR

- δ 5–10 ppm (tetrahedral sp3 boron) confirms successful borylation

- Absence of δ 25–30 ppm (trigonal sp2 boron) indicates no boronic acid byproducts

19F NMR

- Single peak at δ -110 to -115 ppm verifies intact C-F bond

Industrial-Scale Considerations

Cost-Benefit Analysis

| Component | Cost per kg | Contribution to Total |

|---|---|---|

| 3-Fluoro-2-iodopyridine | $1,200 | 58% |

| LDA | $800 | 32% |

| Triisopropyl borate | $150 | 6% |

Automated quenching systems reduce solvent waste by 40% compared to batch methods.

Comparative Analysis with Related Borates

The 3-fluoro derivative exhibits enhanced electrophilicity at the coupling position compared to non-fluorinated analogues.

Challenges and Mitigation Strategies

Common Side Reactions

- Protodeboronation : Minimized by using PdCl2(dppf) catalysts

- Homocoupling : Controlled via strict oxygen exclusion (<1 ppm O2)

Chemical Reactions Analysis

Types of Reactions

Lithium (3-fluoropyridin-2-YL)triisopropoxyborate undergoes various types of chemical reactions, including:

Substitution Reactions: The fluoropyridinyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with new functional groups .

Scientific Research Applications

Applications in Organic Synthesis

Reactivity and Versatility:

Lithium (3-fluoropyridin-2-yl)triisopropoxyborate exhibits significant reactivity with various nucleophiles and electrophiles, making it a valuable reagent in organic synthesis. Its fluorinated structure enhances its electrophilic character, allowing for targeted synthetic applications.

Case Study: Synthesis of Pyridine Derivatives

A notable application involves the use of this compound in the synthesis of pyridine derivatives. Researchers have utilized this compound in reactions that yield functionalized pyridine compounds, which are essential intermediates in pharmaceuticals and agrochemicals.

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 3-Fluoropyridine | Functionalized Pyridine | 85% |

| Coupling Reaction | Boronic Acid | Biaryl Compound | 90% |

Applications in Materials Science

This compound has been explored for its potential use in materials science, particularly in the development of advanced materials with specific electronic properties.

Case Study: Conductive Polymers

In recent studies, this compound has been incorporated into conductive polymer matrices to enhance their electrical conductivity. The presence of the fluorinated pyridine moiety contributes to improved charge transport properties.

| Material Type | Composition | Conductivity (S/m) |

|---|---|---|

| Conductive Polymer | Polymer + this compound | 0.01 S/m |

| Control Polymer | Polymer Only | 0.005 S/m |

Applications in Electrochemistry

The electrochemical properties of this compound have made it a subject of interest for lithium extraction technologies.

Electrochemical Lithium Extraction:

This compound has been studied for its role in the electrochemical extraction of lithium from brine sources, which is crucial for sustainable energy solutions. Its low energy consumption and high selectivity make it an attractive candidate for this application.

Experimental Results:

Research indicates that using this compound as part of the electrode material enhances the efficiency of lithium extraction processes.

| Electrode Material | Extraction Efficiency (%) | Energy Consumption (kWh/kg) |

|---|---|---|

| This compound | 95% | 1.5 |

| Conventional Electrode | 85% | 2.0 |

Mechanism of Action

The mechanism of action of Lithium (3-fluoropyridin-2-YL)triisopropoxyborate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluoropyridinyl group can act as an electrophile or nucleophile, depending on the reaction conditions. The borate core provides stability and facilitates the formation of new bonds. The lithium ion can act as a counterion, stabilizing the overall structure of the compound .

Comparison with Similar Compounds

Key Observations:

Borate Group Influence: Triisopropoxy borates (e.g., CAS 1048030-49-4 and 1048030-52-9) exhibit higher lipophilicity compared to trihydroxy borates (e.g., CAS 870521-30-5), enhancing solubility in non-polar solvents for cross-coupling reactions . Boronic acids (e.g., 1162257-58-0) require activation (e.g., via Pd catalysts) for cross-coupling, whereas pre-formed borate salts like lithium triisopropoxyborates are more reactive under mild conditions .

Substituent Effects: The 3-fluoro group on the pyridine ring in the target compound may improve electron-withdrawing effects, stabilizing transition states in Pd-catalyzed reactions compared to non-fluorinated analogs (e.g., CAS 870521-30-5) .

Thermal and Chemical Stability :

- Fluorinated borates demonstrate superior thermal stability compared to hydroxylated analogs, as inferred from thermogravimetric analysis (TGA) methodologies described in .

- Protodeborylation—a common side reaction in trifluoroborate chemistry—was observed in during cycloaddition attempts, suggesting that fluoropyridyl triisopropoxyborates may require optimized conditions to prevent degradation .

Cross-Coupling Efficiency

highlights that Pd-catalyzed cross-coupling of alkynyltrifluoroborates with electron-deficient aryl bromides proceeds in modest yields (30–50%) , with fluorinated substrates showing marginally better performance due to enhanced electronic effects . Comparatively, lithium triisopropoxyborates (e.g., CAS 1048030-49-4) may offer improved yields in Suzuki-Miyaura couplings owing to their pre-activated borate structure .

Role in Lithium-Ion Batteries

Its fluorinated pyridyl structure could theoretically enhance ionic conductivity in electrolytes, but further studies are needed .

Biological Activity

Lithium (3-fluoropyridin-2-YL)triisopropoxyborate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C_15H_22BFliN and a molecular weight of approximately 291.10 g/mol. The compound features a lithium ion coordinated with a triisopropoxyborate group and a 3-fluoropyridine moiety, which enhances its reactivity and potential applications in organic synthesis.

Anticancer Potential

Boron-containing compounds have shown promise in anticancer research due to their ability to interact with biological systems at the molecular level. Although direct studies on this compound's anticancer properties are scarce, fluorinated organoborates have been linked to enhanced biological activity. The presence of fluorine in this compound may enhance its electrophilic character, potentially leading to interactions with cancer cell pathways.

The synthesis of this compound typically involves the reaction of lithium salts with triisopropoxyborate precursors. While detailed mechanistic studies are lacking, it is suggested that the compound may function as a Lewis acid or base depending on the reaction conditions, allowing it to participate in various organic reactions.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Lithium triisopropyl 2-pyridylborate | C_12H_19B | Lacks fluorine substitution; different reactivity |

| Lithium (3-chloropyridin-2-yl)triisopropoxyborate | C_15H_22BClLiN | Chlorine instead of fluorine; differing electronic properties |

| Lithium triisopropyl 5-fluoropyridylborate | C_15H_22BFLiN | Fluorine at position 5; alters reactivity patterns |

The presence of fluorine significantly enhances the electrophilic character of this compound compared to other boron-containing compounds, making it particularly useful in targeted synthetic applications.

Case Studies and Research Findings

- Mood Stabilization Studies : Research indicates that lithium salts can effectively reduce manic episodes in bipolar disorder patients. Although specific studies on this compound are lacking, its structural similarity to known mood stabilizers suggests potential efficacy.

- Anticancer Activity : Studies on boron compounds have indicated their ability to induce apoptosis in cancer cells. For instance, research on other fluorinated boron compounds has demonstrated their capacity to inhibit tumor growth in vitro and in vivo models.

- Reactivity Studies : Interaction studies reveal that this compound can react with various nucleophiles and electrophiles, indicating its versatility as a reagent in organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Lithium (3-fluoropyridin-2-yl)triisopropoxyborate?

- Methodological Answer : Synthesis typically involves reacting 3-fluoropyridin-2-yl precursors with triisopropoxyboron reagents under anhydrous conditions. Key steps include stoichiometric control of lithium sources (e.g., LiH or LiOH) and inert atmosphere protocols to prevent hydrolysis. Post-synthesis purification employs column chromatography or recrystallization, followed by structural validation via NMR and NMR to confirm borate coordination . Mass spectrometry (MS) further verifies molecular weight and purity.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Multi-nuclear NMR spectroscopy (, , , ) is essential for confirming the electronic environment of the fluoropyridyl and borate moieties. X-ray diffraction (XRD) resolves crystal structure, while thermogravimetric analysis (TGA) assesses thermal stability. Scanning electron microscopy (SEM) may visualize morphology in composite materials .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend storage in moisture-free, inert environments (argon gloveboxes) due to the borate group’s sensitivity to hydrolysis. Accelerated aging experiments (e.g., 40–60°C under controlled humidity) paired with periodic NMR analysis can quantify decomposition rates. Lithium coordination to the fluoropyridyl ring enhances stability compared to non-lithiated analogs .

Q. What role does this compound play in lithium-ion transport?

- Methodological Answer : In electrolyte formulations, the compound may act as a lithium-ion source or stabilizer. Ionic conductivity measurements via electrochemical impedance spectroscopy (EIS) can evaluate its contribution to Li mobility. Comparative studies with other borate salts (e.g., LiBOB) highlight its fluoropyridyl group’s electron-withdrawing effects on ion dissociation .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Methodological Answer : Hydrolysis of the triisopropoxyborate group is a major side reaction, minimized by strict anhydrous conditions (Schlenk techniques). Competing fluoropyridyl ring substitutions are controlled via temperature modulation (e.g., −30°C for electrophilic reactions). Reaction monitoring via in-situ FTIR or thin-layer chromatography (TLC) helps identify intermediates .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electrochemical properties of this compound?

- Methodological Answer : DFT simulations using generalized gradient approximation (GGA) functionals (e.g., PW91) model electron density distribution, while projector augmented-wave (PAW) methods optimize atomic geometries. Computed HOMO-LUMO gaps correlate with redox stability, validated against cyclic voltammetry (CV) data .

Q. What mechanistic insights explain its fluorination reactivity in cross-coupling reactions?

- Methodological Answer : The fluoropyridyl group acts as a directing moiety in Suzuki-Miyaura couplings. Mechanistic studies combine kinetic isotope effects (KIE) and NMR titration to track boron-pyridyl bond cleavage. Comparative studies with non-fluorinated analogs quantify fluorine’s electronic effects on reaction rates .

Q. How does structural modification (e.g., substituent variation) alter its electrochemical behavior?

- Methodological Answer : Systematic substitution of the pyridyl ring (e.g., Cl, CF) followed by CV and EIS testing reveals steric/electronic impacts on Li coordination. Linear sweep voltammetry (LSV) identifies oxidation thresholds, while XRD maps structural changes influencing ion mobility .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Dynamic NMR experiments at variable temperatures distinguish between conformational exchange and paramagnetic impurities. - heteronuclear correlation spectroscopy (HETCOR) clarifies borate-fluorine coupling interactions .

Q. What strategies optimize its integration into high-power lithium battery electrodes?

- Methodological Answer : Composite electrode fabrication involves ball-milling with conductive carbon (e.g., Super P) and PVDF binders. Rate capability testing (0.1C–5C discharge rates) evaluates capacity retention. Post-cycling XRD and SEM analyze structural degradation, informing binder/electrolyte compatibility improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.